S-Methyl-L-cysteine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

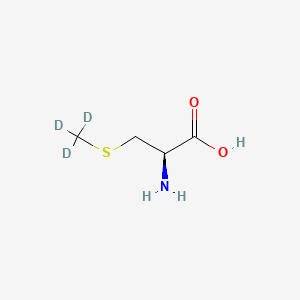

S-Methyl-L-cysteine-d3 is a labelled form of S-Methyl-L-cysteine . S-Methyl-L-cysteine is a bioactive substance derived from garlic . It may alleviate diabetic-related vascular diseases by protecting oxidized and glycated LDL or plasma from further oxidative and glycative deterioration .

Synthesis Analysis

S-Methyl-L-cysteine is not genetically coded, but it arises by post-translational methylation of cysteine . One pathway involves methyl transfer from alkylated DNA by zinc-cysteinate-containing repair enzymes . Another synthesis method involves the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine, followed by sulphur oxygenation .

Molecular Structure Analysis

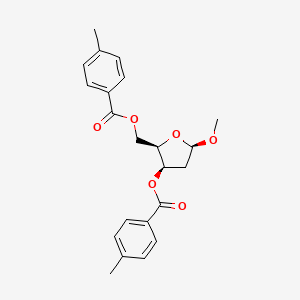

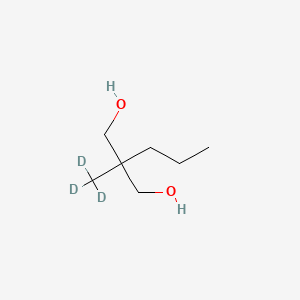

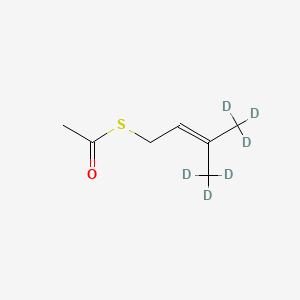

The molecular formula of S-Methyl-L-cysteine-d3 is C4H6D3NO2S . The molecular weight is 138.2 . The structure of S-Methyl-L-cysteine-d3 involves a combination of intra-residue N–H···O=C backbone interaction (C5) and an inter-residue N–H···S interaction implicating the side-chain sulfur atom (C6γ) .

Physical And Chemical Properties Analysis

S-Methyl-L-cysteine-d3 is a solid substance . It is soluble in methanol and water . The molecular weight is 138.2 .

Wissenschaftliche Forschungsanwendungen

DNA Methylation and Gene Regulation : S-Methyl-L-cysteine-d3 plays a role in DNA methylation, a critical process for gene regulation and development. A study by Ooi et al. (2007) explored the interaction between DNMT3L, a regulatory factor, and histone H3, finding that modifications in histone methylation can influence DNA methylation patterns (Ooi et al., 2007).

Cancer Imaging and PET Tracers : In cancer diagnosis, S-Methyl-L-cysteine-d3 derivatives have been investigated as positron emission tomography (PET) tracers. For instance, Huang et al. (2014) synthesized and evaluated S-11C-methyl-d-cysteine for tumor imaging, demonstrating its potential in distinguishing tumors from inflammation (Huang et al., 2014).

Histone Modification and Enzymatic Specificity : Zhang et al. (2003) investigated the structural basis for product specificity of histone lysine methyltransferases, highlighting the importance of cysteine in these enzymatic processes (Zhang et al., 2003).

Methylation Indicators in Pharmacology : Farmer et al. (1986) studied the formation of S-methylcysteine in hemoglobin as an indicator of in vivo methylation by drugs, suggesting its utility in monitoring drug metabolism and toxicity (Farmer et al., 1986).

Corrosion Inhibition : Amin et al. (2010) explored the use of S-methyl cysteine as a corrosion inhibitor, demonstrating its potential application in materials science (Amin et al., 2010).

Arsenic Methylation and Detoxification : Marapakala et al. (2012) studied As(III) S-adenosylmethionine methyltransferase, emphasizing the role of cysteine residues in arsenic methylation, an essential process for detoxification (Marapakala et al., 2012).

Nutritional Implications : Yin et al. (2016) discussed the role of L-cysteine in nutrition and its implications for health, indicating the broad relevance of cysteine-related compounds in dietary studies (Yin et al., 2016).

Oxidative Stress and Insulin Resistance : Thomas et al. (2015) investigated the effects of S-methyl cysteine on oxidative stress and insulin resistance, providing insights into its potential therapeutic applications (Thomas et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-SRQSVDBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-L-cysteine-d3 | |

CAS RN |

1331907-56-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

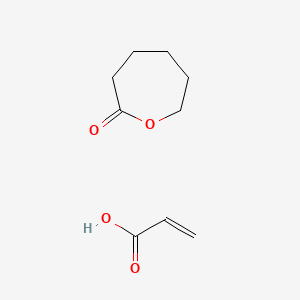

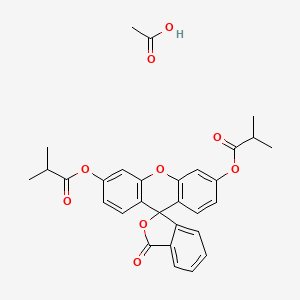

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)